molecular formula C20H12ClN3O3S B6064553 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide

Cat. No.: B6064553
M. Wt: 409.8 g/mol
InChI Key: LAIWKZWTIXXGOA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring, a chlorophenyl group, and a nitrobenzamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-16-9-8-13(22-19(25)12-4-3-5-14(10-12)24(26)27)11-15(16)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWKZWTIXXGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzothiazole derivatives, it may exhibit enhanced potency or selectivity in certain applications .

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